Potency Advantage of diABZI STING agonist-1 trihydrochloride over Endogenous STING Ligand cGAMP in Human PBMCs
In human peripheral blood mononuclear cells (PBMCs), diABZI STING agonist-1 trihydrochloride demonstrates >400-fold greater potency than the endogenous STING ligand cyclic GMP-AMP (cGAMP) for induction of STING pathway activation . This potency differential is critical for experimental applications requiring robust STING activation at lower compound concentrations, reducing potential off-target effects associated with high-dose CDN treatment.
| Evidence Dimension | Potency fold-difference in STING pathway activation |
|---|---|
| Target Compound Data | EC50 = 130 nM in human PBMCs |
| Comparator Or Baseline | cGAMP (endogenous STING ligand) |
| Quantified Difference | >400-fold more potent than cGAMP |
| Conditions | Human peripheral blood mononuclear cells (PBMCs); IFN-β induction assay |
Why This Matters
This potency difference enables lower working concentrations, reduced reagent consumption, and potentially lower background toxicity in ex vivo immune cell assays.
